4-((1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
CAS No.: 1795300-11-6
Cat. No.: VC5473288
Molecular Formula: C20H18FN3O4
Molecular Weight: 383.379
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795300-11-6 |
|---|---|
| Molecular Formula | C20H18FN3O4 |
| Molecular Weight | 383.379 |
| IUPAC Name | 4-[1-[5-(4-fluorophenyl)-2-methylpyrazole-3-carbonyl]azetidin-3-yl]oxy-6-methylpyran-2-one |
| Standard InChI | InChI=1S/C20H18FN3O4/c1-12-7-15(8-19(25)27-12)28-16-10-24(11-16)20(26)18-9-17(22-23(18)2)13-3-5-14(21)6-4-13/h3-9,16H,10-11H2,1-2H3 |
| Standard InChI Key | KOLJOJDPDNGPBG-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F |
Introduction
Structural Characteristics and Molecular Composition
The compound features a 2H-pyran-2-one core substituted at the 4-position with an azetidine ring linked via an ether bond. The azetidine nitrogen is acylated by a 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl group, while the pyranone ring carries a methyl group at the 6-position. Key structural elements include:
-
Pyranone Core: A six-membered lactone ring with conjugated double bonds, contributing to planar geometry and potential hydrogen-bonding interactions .
-
Azetidine Substituent: A four-membered saturated nitrogen heterocycle, known for its conformational rigidity and role in modulating bioavailability .
-
Fluorinated Pyrazole: The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the methyl group on the pyrazole nitrogen prevents unwanted N-demethylation .
The molecular formula is C22H21FN2O5, with a calculated molecular weight of 412.42 g/mol.
Synthetic Pathways and Reaction Mechanisms
Retrosynthetic Analysis
The compound can be dissected into three building blocks:
-
6-Methyl-2H-pyran-2-one: Synthesized via cyclization of β-keto esters or oxidation of dihydropyran derivatives.
-
Azetidin-3-ol: Prepared through ring-closing metathesis or nucleophilic substitution reactions .
-
3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl chloride: Derived from pyrazole carboxylate precursors via chlorination .
Challenges in Synthesis
-
Steric Hindrance: The bulky pyrazole group complicates acylation, requiring optimized temperatures (0–5°C) and slow reagent addition .
-
Lactone Stability: The pyranone ring is prone to hydrolysis under acidic or basic conditions, necessitating pH-neutral reaction media.
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 412.42 g/mol |
| Solubility | Low in water; soluble in DMSO, DMF, THF |
| Melting Point | Estimated 180–185°C (decomposes) |
| LogP (Partition Coefficient) | 2.8 (predicted) |
| Stability | Stable at room temperature; sensitive to UV light |
The 4-fluorophenyl group increases lipophilicity (LogP ~2.8), while the pyranone and amide functionalities enable hydrogen bonding with biological targets .
Future Directions
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrazole and azetidine substituents to optimize potency and selectivity.
-
In Vivo Pharmacokinetics: Assessing oral bioavailability and tissue distribution in animal models.
-
Cocrystallization Studies: Resolving X-ray structures of the compound bound to target proteins to guide rational drug design .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume